1,3-Bis(chlorodimethylsilyl)propane

Vue d'ensemble

Description

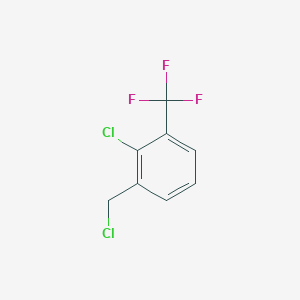

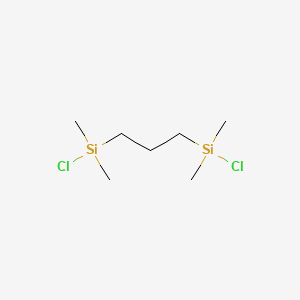

1,3-Bis(chlorodimethylsilyl)propane is an organic compound with the molecular formula C7H18Cl2Si2 . It is a transparent liquid and belongs to the category of Halosilane .

Synthesis Analysis

The synthesis of 1,3-Bis(chlorodimethylsilyl)propane involves Chlorodimethylsilane (3.8 mL, 34 mmol) and five droplets of Karstedt’s catalyst (1% in toluene) being added to allylchlorodimethylsilane (3.9 mL, 26 mmol) at 60 °C . After the pale yellow mixture was refluxed for 2 h, all volatile compounds were removed in vacuo . The brownish residue was condensed (20 °C, 310-3 mbar) and 1,3-bis (chlorodimethylsilyl)propane was obtained as a colorless liquid . The yield was 5.22 g (88%) .Molecular Structure Analysis

The molecular structure of 1,3-Bis(chlorodimethylsilyl)propane contains a total of 28 bonds . There are 10 non-H bonds and 4 rotatable bonds .Physical And Chemical Properties Analysis

1,3-Bis(chlorodimethylsilyl)propane has a boiling point of 94ºC at 19mm pressure . It has a density of 1.024 g/cm³ . The refractive index at 20˚C is 1.4647 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

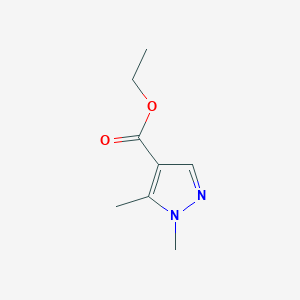

1,3-Bis(chlorodimethylsilyl)propane is used in synthesizing heterocyclic silicon-nitrogen compounds. For example, M. Hong (1981) described its use in preparing six-membered heterocyclic silicon-nitrogen compounds through its reaction with ammonia or methylamine, highlighting the influence of reactant structures on the yields of the ammonolysis products (Hong, 1981).

Molecular Structure and Vibrational Spectra Analysis

Y. Erdoğdu, M. Güllüoǧlu, and S. Yurdakul (2008) conducted a detailed study on the molecular structure and vibrational spectra of 1,3-bis(4-piperidyl)propane, providing insights into its geometric configuration and vibrational properties through density functional methods (Erdoğdu et al., 2008).

Polymer Chemistry

In polymer chemistry, 1,3-Bis(chlorodimethylsilyl)propane is used as a monomer for creating novel polymers. J. Nishimura et al. (1981) explored its polymerization, examining the structures of the resulting polymers through spectroscopic methods. This research demonstrates its potential in developing new materials with unique properties (Nishimura et al., 1981).

Development of New Ligands

A. M. Schuitema et al. (2001) investigated 1,3-bis(pyrazol-1′-yl)propane and its derivatives, revealing their ability to form uncommon eight-atom chelate rings with metal ions. This research is vital in the field of inorganic chemistry for developing new ligands and understanding their interactions with metal ions (Schuitema et al., 2001).

Creation of Novel Organic Compounds

K. Andrianov et al. (1967) demonstrated the versatility of 1,3-Bis(chlorodimethylsilyl)propane in creating novel silicon-containing heterocyclic rings. Their research focused on its reactions with alcohols and subsequent hydrolysis, leading to the formation of tricyclic carbocyclosiloxanes (Andrianov et al., 1967).

Quantum Chemistry Studies

Research on the quantum chemistry of related compounds, such as the study by Peng Yong-l (2014) on 1,3-dibromo-2,2-bis(bromomethyl)propane, provides valuable insights into the molecular structure and reactivity of such compounds. This research is essential for understanding the behavior of 1,3-Bis(chlorodimethylsilyl)propane at a quantum level (Yong-l, 2014).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYPEWPGZBASNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503576 | |

| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(chlorodimethylsilyl)propane | |

CAS RN |

2295-06-9 | |

| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.